![molecular formula C20H18ClNO3 B1341464 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-11-9](/img/structure/B1341464.png)
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
“7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure that includes a benzene ring fused to a pyridine ring. This compound has a carboxylic acid group (-COOH) at the 4-position, a chlorine atom at the 7-position, and a methyl group (-CH3) at the 8-position of the quinoline structure. It also has a propoxyphenyl group attached to the 2-position .
Molecular Structure Analysis
The molecular formula of this compound is C20H18ClNO3, and its molecular weight is 355.81 . The presence of different functional groups like carboxylic acid and propoxyphenyl group would influence its chemical behavior and interactions.Scientific Research Applications
Antibacterial Properties and Structural Analysis
Research has explored the structural characteristics and antibacterial properties of quinoline carboxylic acid derivatives. A study by Główka et al. (1999) examined the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs, demonstrating their potential as antibacterial agents despite the expectation of lower chemical affinity to bacterial DNA due to their structural features. This suggests that the quinoline carboxylic acids, including those structurally related to 7-Chloro-8-methyl-quinoline-4-carboxylic acid, might possess useful antibacterial activity (Główka et al., 1999).
Synthesis and Bioactivity
Another significant area of application is the synthesis of novel compounds for pharmacological evaluation. Bhatt et al. (2015) described the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing potent anticancer activity. This research highlights the potential of these compounds in developing new anticancer agents, indicating the broader applicability of quinoline carboxylic acids in medicinal chemistry (Bhatt et al., 2015).
Fluorophore Development for Biochemical Applications
Quinoline derivatives are also explored for their fluorophore properties. Padalkar and Sekar (2014) studied the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their photophysical properties. These compounds demonstrated dual emission patterns and large Stokes shifts, making them suitable for biochemical applications where high sensitivity and selectivity are crucial (Padalkar & Sekar, 2014).
Enzyme Inhibition for Therapeutic Applications
The potential for quinoline derivatives to act as enzyme inhibitors has also been studied. Heidempergher et al. (1999) discovered that pyrrolo[3,2-c]quinoline derivatives, including a compound structurally related to 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, served as inhibitors for kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This suggests possible therapeutic applications in managing diseases associated with dysregulated tryptophan metabolism (Heidempergher et al., 1999).
Safety And Hazards
properties
IUPAC Name |
7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZRARBCBDEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171853 |
Source
|
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
863185-11-9 |
Source
|
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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